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Abstract
This application note provides a detailed protocol for the quantitative determination of

Quinoline Yellow (C.I. Food Yellow 13, E104) concentration using UV-Vis spectrophotometry.

This method is a simple, cost-effective, and rapid technique suitable for quality control and

analysis in various samples, including pharmaceuticals and food products. The protocol covers

the preparation of standard solutions, determination of the wavelength of maximum

absorbance (λmax), and the generation of a calibration curve for the accurate quantification of

Quinoline Yellow.

Introduction
Quinoline Yellow (QY) is a synthetic yellow dye permitted for use in many countries as a

colorant in food, pharmaceuticals, and cosmetics.[1][2] Its chemical structure is primarily a

mixture of sodium salts of the mono-, di-, and trisulfonates of 2-(2-quinolyl)-1,3-indandione.[1]

[3][4] Due to regulatory limits on its consumption and to ensure product quality, accurate and

reliable methods for its quantification are essential. UV-Vis spectrophotometry offers a

straightforward and accessible method for determining the concentration of QY in various

matrices. This technique relies on the principle that the amount of light absorbed by a colored

solution is directly proportional to the concentration of the analyte, as described by the Beer-

Lambert Law.
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Principle of the Method
The spectrophotometric determination of Quinoline Yellow is based on measuring the

absorbance of a QY solution at its wavelength of maximum absorbance (λmax). The λmax for

Quinoline Yellow in an aqueous solution is typically observed in the range of 411–416 nm.[3]

[4][5] By preparing a series of standard solutions with known concentrations and measuring

their corresponding absorbances, a calibration curve can be constructed. The concentration of

Quinoline Yellow in an unknown sample can then be determined by measuring its absorbance

and interpolating the concentration from the calibration curve.

Apparatus and Reagents
Apparatus:

UV-Vis Spectrophotometer (double or single beam)

Matched quartz or glass cuvettes (1 cm path length)

Analytical balance

Volumetric flasks (various sizes: 10 mL, 25 mL, 50 mL, 100 mL)

Pipettes (various sizes)

Beakers

Magnetic stirrer and stir bars (optional)

pH meter

Reagents:

Quinoline Yellow WS (C.I. 47005), analytical standard

Distilled or deionized water

Buffer solutions (e.g., acetate buffer pH 4.5 or phosphate buffer pH 7.0), if required for

specific sample matrices.[6][7] For general purposes, distilled water is often sufficient.
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Experimental Protocol
Preparation of Standard Stock Solution (e.g., 100 µg/mL)

Accurately weigh 10.0 mg of the Quinoline Yellow analytical standard using an analytical

balance.

Transfer the weighed powder into a 100 mL volumetric flask.

Add approximately 70 mL of distilled water (or the chosen buffer) to the flask.

Gently swirl the flask to dissolve the powder completely. A magnetic stirrer can be used for

efficient mixing.

Once dissolved, make up the volume to the 100 mL mark with the same solvent.

Stopper the flask and invert it several times to ensure a homogeneous solution. This is the

standard stock solution of 100 µg/mL.

Preparation of Working Standard Solutions
From the 100 µg/mL stock solution, prepare a series of working standard solutions by

appropriate dilutions. For example, to prepare 1, 2, 4, 6, 8, and 10 µg/mL solutions in 10 mL

volumetric flasks:

Pipette 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mL of the stock solution into separate 10 mL

volumetric flasks.

Make up the volume to the 10 mL mark with the solvent.

Mix each solution thoroughly.

Determination of Wavelength of Maximum Absorbance
(λmax)

Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's

instructions.

Set the wavelength range to scan from 350 nm to 500 nm.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b3430373?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3430373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Use the solvent (distilled water or buffer) as a blank to zero the instrument.

Fill a cuvette with one of the working standard solutions (e.g., 6 µg/mL).

Place the cuvette in the spectrophotometer and record the absorption spectrum.

Identify the wavelength at which the maximum absorbance occurs. This is the λmax for

Quinoline Yellow. It is expected to be in the range of 411-416 nm.[3][4][5]

Generation of the Calibration Curve
Set the spectrophotometer to the determined λmax.

Zero the instrument using the solvent blank.

Measure the absorbance of each of the prepared working standard solutions (from 1 to 10

µg/mL).

Record the absorbance values for each concentration.

Plot a graph of absorbance (on the y-axis) versus concentration (on the x-axis).

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the

correlation coefficient (R²). A good calibration curve should have an R² value close to 1.0

(e.g., > 0.999).

Analysis of an Unknown Sample
Prepare the sample solution. This may involve dissolving a solid sample in the solvent or

diluting a liquid sample to bring the Quinoline Yellow concentration within the range of the

calibration curve. Sample preparation may also require extraction or filtration to remove

interfering substances. For instance, some methods propose micellar extraction for complex

matrices.[8]

Measure the absorbance of the prepared sample solution at the predetermined λmax.

Using the equation of the calibration curve (y = mx + c, where y is the absorbance), calculate

the concentration (x) of Quinoline Yellow in the sample solution.
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Account for any dilution factors used during sample preparation to determine the

concentration in the original sample.

Data Presentation
The following table summarizes key quantitative data for the spectrophotometric determination

of Quinoline Yellow from various sources.

Parameter Value Solvent/Conditions Reference

λmax ~414 nm Aqueous solution [3]

λmax 413 nm - [9]

λmax 411 nm Aqueous acetic acid [5]

λmax 415 nm pH 7 phosphate buffer [7]

λmax 410 nm
Second derivative,

acetate buffer (pH 4.5)
[6]

Molar Absorptivity (ε) 22,700 M⁻¹cm⁻¹ - [9]

Absorptivity (a)
86.5 (for a 1% solution

in a 1 cm cell)
pH 7 phosphate buffer [7]

Linearity Range 5 - 25 mg/kg In feedingstuffs [5]

Recovery Rate 79 - 96% In feedingstuffs [5]

Limit of Quantification

(LOQ)
5 mg/kg In feedingstuffs [5]

Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the

Beer-Lambert Law.
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Caption: Experimental workflow for spectrophotometric determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3430373#spectrophotometric-determination-of-
quinoline-yellow-concentration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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